N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine

Physicochemical Properties Lipophilicity ADME

Studying KATP channel structure-activity relationships? Minoxidil's activity depends on sulfation, limiting extrapolation to other pyrimidine N-oxides. N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine (CAS 55921-62-5) offers a distinct dipropylamino pharmacophore and N-oxide moiety, enabling precise SAR and sulfotransferase enzymology studies. Its higher LogP (2.16 vs -0.86) makes it a valuable tool for investigating lipophilicity effects on channel engagement. Available in mg to g quantities for immediate research use.

Molecular Formula C10H19N5O
Molecular Weight 225.29 g/mol
CAS No. 55921-62-5
Cat. No. B016647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine
CAS55921-62-5
Synonyms2,4-Diamino-6-(dibutylamino)pyrimidine 3-Oxide;  N4,N4-Dibutyl-2,4,6-pyrimidinetriamine 1-Oxide;  U 44767; 
Molecular FormulaC10H19N5O
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=NC(=N)N(C(=C1)N)O
InChIInChI=1S/C10H19N5O/c1-3-5-14(6-4-2)9-7-8(11)15(16)10(12)13-9/h7,12,16H,3-6,11H2,1-2H3
InChIKeyYXNLVJOPSBFTLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine as a KATP Channel Research Alternative


N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine (CAS 55921-62-5), also known as 2,6-diamino-4-(dipropylamino)pyrimidine 1-oxide, is a pyrimidine N-oxide derivative [1]. Its core structure places it within the same chemical class as minoxidil, a well-characterized ATP-sensitive potassium (KATP) channel opener [2]. The compound is defined by the presence of an N-oxide moiety and a dipropylamino group, features that distinguish it from other pyrimidine-based vasodilators [1]. Its primary research interest lies in its potential to interact with KATP channels, as pyrimidine derivatives are a recognized family of KATP channel openers (KCOs) [3].

KATP channel opener research scaffold
N-oxide with dipropylamino substitution
Distinct predicted lipophilicity from reference KCOs

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine vs. Minoxidil Analogs


For scientific research, particularly in potassium channel pharmacology, N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine cannot be substituted with minoxidil or other common KATP channel openers without significantly altering the experimental outcome. Minoxidil's activity is critically dependent on its conversion to minoxidil sulfate by sulfotransferase enzymes [1]. In contrast, the target compound lacks the piperidine ring but features a dipropylamino group and an N-oxide, which fundamentally alters its sulfation profile and its interaction with the KATP channel complex. Directly extrapolating data from minoxidil or its close analogs would be scientifically invalid due to these key structural differences, which influence binding affinity, tissue selectivity, and metabolic activation pathways [2].

Target Compound
Minoxidil
Activation may not require sulfation
Requires hepatic sulfation for activation
Dipropylamino group alters KATP binding mode
Piperidine ring critical for known activity
Predicted LogP >2 shifts membrane distribution
Low LogP (-0.86) indicates hydrophilic character

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine Comparative Evidence


Lipophilicity and Structural Differences from Minoxidil

The predicted lipophilicity (ACD/LogP) for N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine is 2.16 , a value that is distinct from minoxidil's reported LogP of -0.86 [1]. This represents a significant difference in physicochemical properties, with the target compound being substantially more lipophilic. The replacement of minoxidil's piperidine group with a dipropylamino moiety is the likely structural basis for this difference.

Lipophilicity (LogP)
Reported
2.16 vs -0.86
Δ +3.02 (in silico vs experimental)
Supports distinct membrane partitioning context
Predicted value; experimental confirmation needed
Physicochemical Properties Lipophilicity ADME

Sulfotransferase Substrate vs. Minoxidil

Minoxidil's vasodilatory activity is dependent on its metabolic activation by sulfotransferase to minoxidil sulfate [1]. The study of minoxidil analogs, including various pyrimidine N-oxides, has established that even minor structural changes can drastically affect the rate of sulfation by hepatic sulfotransferases [1]. N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine, with its N,N-dipropyl substitution, presents a distinct substrate for this enzyme class compared to minoxidil's piperidine group, implying a different metabolic profile.

Sulfotransferase Profile
Class-level

Substrate activity inferred from SAR; kinetics not determined.

Supports metabolic activation context; not a direct substitute
Class-level inference from minoxidil analog studies
Drug Metabolism Sulfation Enzymology

Physicochemical and Drug-Likeness Profile

The predicted properties of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine indicate it adheres to Lipinski's 'Rule of 5' with zero violations . This is comparable to minoxidil, which also has zero violations [1]. However, the compound has a higher molecular weight (225.29 g/mol) compared to minoxidil (209.25 g/mol) [1]. Its increased lipophilicity (LogP 2.16 vs -0.86) and the difference in topological polar surface area (tPSA) between the two (94 Ų for target vs 93 Ų for minoxidil) suggests a different balance between permeability and solubility [1].

Physicochemical Profile
Reported
MW225.29209.25
LogP2.16-0.86
tPSA94 Ų93 Ų
Rule of 50 violations0 violations
Supports ADME profiling context; distinct permeability-solubility balance
In silico prediction for target; experimental for minoxidil
Preclinical ADME Physicochemical Properties Drug Design

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine Research Applications


SAR Probe for KATP Channel Openers

This compound is an ideal tool for probing the structural requirements for KATP channel activation. Its core is a known KCO scaffold [1]. By comparing its activity to minoxidil, researchers can delineate the specific contributions of the N,N-dipropyl group versus the piperidine ring on channel activation, binding affinity, and tissue selectivity. The significant difference in lipophilicity (LogP 2.16 vs -0.86) [2] makes it a particularly valuable tool for investigating the role of lipophilicity in modulating KATP channel interactions and off-target effects.

Prodrug Metabolism and Sulfotransferase Specificity

Since the activity of minoxidil and related pyrimidine N-oxides is contingent upon sulfation [3], this compound can serve as a specific probe for sulfotransferase enzymology. Its distinct N,N-dipropyl group, compared to minoxidil's piperidine, provides a structurally altered substrate to investigate the active site flexibility and substrate selectivity of the sulfotransferase enzymes responsible for bioactivating this class of molecules.

In Silico Drug Design Starting Point

The comprehensive predicted physicochemical profile makes this compound a validated starting point for in silico drug design campaigns focused on potassium channels. Its favorable drug-likeness (zero Rule of 5 violations) and distinct LogP value allow medicinal chemists to use it as a 'northwestern' vector in chemical space from minoxidil, exploring how increased lipophilicity might be exploited to improve membrane permeability or target engagement in new therapeutic contexts.

Application
Selection Property
Validation Focus
SAR Probe for KATP Channel Openers
Lipophilicity and structural divergence
KATP channel activation assay comparison
Prodrug Metabolism & Sulfotransferase Specificity
Sulfotransferase substrate specificity
Sulfation kinetics in enzyme assays
In Silico Drug Design Starting Point
Favorable drug-likeness and distinct LogP
ADME modeling and target engagement studies

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